4-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
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Description
4-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including anti-inflammatory, anti-cancer, and anti-bacterial activities.
Scientific Research Applications
Electrophysiological Activity
Research has shown that compounds related to 4-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide demonstrate promising electrophysiological activity. For instance, studies on N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities, have indicated potency in in vitro Purkinje fiber assays, comparable to known class III agents used in cardiac arrhythmia treatments (Morgan et al., 1990).
Antimicrobial and Antibacterial Properties
Derivatives of 1,3,4-oxadiazole, a core component of the compound , have been studied extensively for their antimicrobial properties. These studies demonstrate moderate to significant antibacterial activities against both Gram-negative and Gram-positive bacteria, and some also show antifungal properties (Khalid et al., 2016).
Biological Studies and Crystal Structure
Investigations into the crystal structures and biological activities of 4,5-dihydro-1,3,4-oxadiazole derivatives reveal potential for antioxidant and antibacterial applications, particularly against Staphylococcus aureus. These compounds, including variations similar to this compound, demonstrate noteworthy biological activities (Karanth et al., 2019).
Anticancer Evaluation
Some derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their anticancer activity against various cancer cell lines, indicating potential applications in cancer research and treatment. These compounds have shown moderate to excellent anticancer activity in comparison to established reference drugs (Ravinaik et al., 2021).
Corrosion Inhibition Properties
Research on 1,3,4-oxadiazole derivatives has also explored their corrosion inhibition capabilities for mild steel in sulphuric acid, highlighting their potential application in material science and engineering. These studies involve assessing the compounds' ability to form protective layers on metal surfaces, which is crucial in preventing corrosion (Ammal et al., 2018).
Properties
IUPAC Name |
4-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-2-24(20,21)11-7-5-10(6-8-11)13(19)16-15-18-17-14(22-15)12-4-3-9-23-12/h3-9H,2H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRFKOKIFNKGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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